N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique structure combining a cyanomethyl group, a cycloheptyl ring, and a pyrrolidine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of a suitable amine with a cyanomethylating agent. One common method involves the treatment of cycloheptylamine with cyanomethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides.
Scientific Research Applications
N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-1-methylisoquinolinium salts
- N-(cyanomethyl)-1-phenylisoquinolinium salts
Uniqueness
N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a cycloheptyl ring and a pyrrolidine-3-carboxamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-7-8-16-14(19)11-9-13(18)17(10-11)12-5-3-1-2-4-6-12/h11-12H,1-6,8-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZXTQYDVSUUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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